molecular formula C12H12O B14481220 2-Isopropyl-3-phenylcyclopropenone CAS No. 69425-02-1

2-Isopropyl-3-phenylcyclopropenone

Cat. No.: B14481220
CAS No.: 69425-02-1
M. Wt: 172.22 g/mol
InChI Key: SYILSFZGLKKVDY-UHFFFAOYSA-N
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Description

2-Isopropyl-3-phenylcyclopropenone is an organic compound characterized by a cyclopropenone ring substituted with an isopropyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-phenylcyclopropenone typically involves the cyclopropanation of alkenes. One common method includes the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method allows for the efficient cyclopropanation of olefins, including those with trifluoromethyl and pinacolatoboryl substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The specific industrial methods are often proprietary and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-3-phenylcyclopropenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropenone ring to cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropenone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Various substituted cyclopropenone derivatives.

Scientific Research Applications

2-Isopropyl-3-phenylcyclopropenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-phenylcyclopropenone involves its interaction with various molecular targets. The compound’s cyclopropenone ring is highly reactive, allowing it to participate in cycloaddition reactions and form stable adducts with other molecules. This reactivity is attributed to the polarization of the carbonyl group, which creates a partial positive charge on the cyclopropenone ring and a partial negative charge on the oxygen atom . These interactions can modulate biological pathways and result in specific therapeutic effects.

Comparison with Similar Compounds

  • 2-Methyl-3-phenylcyclopropenone
  • 2-Alkyl-3-phenylcyclopropenones

Comparison: 2-Isopropyl-3-phenylcyclopropenone is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. Compared to 2-Methyl-3-phenylcyclopropenone, the isopropyl group provides greater steric hindrance, potentially affecting the compound’s reactivity in cycloaddition reactions . Additionally, the phenyl group enhances the compound’s stability and reactivity through conjugation effects.

Properties

CAS No.

69425-02-1

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-phenyl-3-propan-2-ylcycloprop-2-en-1-one

InChI

InChI=1S/C12H12O/c1-8(2)10-11(12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

SYILSFZGLKKVDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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